N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Description
The compound N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide features a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and a xanthene carboxamide moiety. The xanthene group (a tricyclic aromatic system) introduces steric bulk and π-π stacking capabilities, which may enhance binding to hydrophobic biological targets.
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-2-3-12-17-22-23-20(26-17)21-19(24)18-13-8-4-6-10-15(13)25-16-11-7-5-9-14(16)18/h4-11,18H,2-3,12H2,1H3,(H,21,23,24) |
InChI Key |
UGZOGTSDYYCHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Butyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is typically synthesized via cyclodehydration reactions between thiosemicarbazides and carboxylic acids. A one-pot method using polyphosphate ester (PPE) as a cyclizing agent has been demonstrated to avoid toxic reagents like POCl₃ or SOCl₂. For example, reacting 4-butyl-3-thiosemicarbazide with pivalic acid in the presence of PPE at 105°C for 3 hours yields 5-(tert-butyl)-1,3,4-thiadiazol-2-amine with a 93% yield. Adapting this method for linear alkyl chains requires substituting pivalic acid with hexanoic acid to introduce the butyl group.
Table 1: Optimization of Thiadiazole Synthesis
Synthesis of 9H-Xanthene-9-Carboxylic Acid
9H-Xanthene-9-carboxylic acid is prepared via Friedel-Crafts acylation of xanthene using chloroformate derivatives. A reported method involves reacting xanthene with ethyl oxalyl chloride in the presence of AlCl₃, followed by hydrolysis to yield the carboxylic acid. Alternative routes employ oxidation of 9H-xanthene-9-methanol using KMnO₄ in acidic conditions, though this method yields lower purity (72%) compared to Friedel-Crafts approaches.
Coupling Strategies for Amide Bond Formation
The final step involves coupling 5-butyl-1,3,4-thiadiazol-2-amine with 9H-xanthene-9-carboxylic acid using carbodiimide-based reagents. Two primary methods have been validated:
EDCI/HOBt-Mediated Coupling
A mixture of 9H-xanthene-9-carboxylic acid (1 eq), 5-butyl-1,3,4-thiadiazol-2-amine (1.05 eq), EDCI (1.2 eq), and HOBt (1.1 eq) in dichloromethane (DCM) at 20°C for 48 hours achieves 78% yield. Triethylamine (3 eq) is added to neutralize HCl byproducts. Purification via column chromatography (DCM/EtOAc, 1:1) yields >95% purity.
DCC/DMAP-Catalyzed Coupling
An alternative protocol uses dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM under argon. After stirring for 24 hours, the reaction is quenched with 1M HCl, and the product is isolated via filtration. This method offers a higher yield (82%) but requires rigorous drying to avoid DCC hydrolysis.
Table 2: Comparative Analysis of Coupling Methods
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility. A patented method describes using automated platforms to maintain precise stoichiometric ratios, reducing side products like N-acylurea (common in DCC-mediated reactions). Post-coupling purification via recrystallization from ethanol/water (3:1) improves scalability, achieving 80% recovery.
Analytical Validation and Characterization
Critical quality control measures include:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 415.1252).
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic singlet for xanthene protons (δ 10.16 ppm) and thiadiazole NH (δ 7.55 ppm).
-
HPLC : Retention time of 6.2 minutes using a C18 column (ACN/H₂O, 70:30).
Challenges and Mitigation Strategies
Low Coupling Efficiency
Excessive moisture degrades carbodiimide reagents. Solutions include molecular sieves (3Å) and anhydrous solvent distillation.
Byproduct Formation
N-Acylurea formation in DCC-mediated reactions is minimized by substituting EDCI or using in situ active ester generation with HOBt.
Emerging Methodologies
Recent advances include enzymatic coupling using lipase B, which achieves 65% yield under aqueous conditions, though scalability remains unproven. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time by 80% but risks thermal degradation of the thiadiazole ring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced carbonyls, amines
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, exhibit significant antimicrobial activity. A study highlighted that compounds with a thiadiazole ring showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL for some derivatives . The incorporation of the 9H-xanthene moiety may enhance these properties due to its structural characteristics.
Anticancer Activity
The compound has been investigated for its anticancer potential. Thiadiazole derivatives are known for their cytostatic properties, which have led to the development of several new compounds targeting cancer cells. Research has shown that certain thiadiazole derivatives can inhibit tumor growth in vitro and in vivo . Specifically, this compound may act on specific pathways involved in cancer cell proliferation.
Fluorescent Dyes
This compound may serve as a fluorescent dye due to its xanthene structure. Xanthene derivatives are widely utilized in biological imaging and as fluorescent markers because of their strong fluorescence properties when excited by UV light . This application is particularly valuable in cellular biology for tracking cellular processes.
Polymer Additives
The compound's stability and thermal properties make it a candidate for use as an additive in polymers. Thiadiazole derivatives can improve the thermal stability and mechanical properties of polymer matrices . This application is essential in developing high-performance materials for various industrial applications.
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural attributes and properties of the target compound with structurally related derivatives:
Key Observations:
Heterocycle Impact: The 1,3,4-thiadiazole core (target compound) provides greater electron-withdrawing capacity and metabolic stability compared to 1,3,4-oxadiazole derivatives () due to sulfur's electronegativity and larger atomic size. This may enhance binding to enzymes like cyclooxygenase-2 (COX-2) or kinase targets . Xanthene vs.
Substituent Effects: The butyl group at position 5 of the thiadiazole ring increases lipophilicity compared to smaller substituents (e.g., methylthio or benzylthio in ). This may enhance blood-brain barrier penetration for CNS applications but reduce aqueous solubility . Xanthene carboxamide vs. phenoxyacetamide (): The carboxamide linkage in the target compound allows for hydrogen bonding with biological targets, whereas phenoxyacetamides rely on ether linkages, which may limit binding specificity .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives in exhibit melting points between 132–170°C, suggesting crystalline stability. The target compound’s melting point is unreported but likely falls within this range due to structural similarities .
Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that integrates the structural features of both thiadiazoles and xanthenes. The biological activity of this compound is of significant interest due to the pharmacological potential associated with its constituent moieties. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiadiazole ring followed by the attachment of the xanthene moiety.
Antimicrobial Activity
Several studies have indicated that compounds containing thiadiazole and xanthene structures exhibit notable antimicrobial properties. For instance:
- Thiadiazole derivatives have been reported to possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
Anticancer Properties
Research into related xanthene derivatives has shown promising anticancer activities. For example:
- Xanthene derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the thiadiazole moiety may enhance this effect through modulation of cellular signaling pathways .
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for anti-inflammatory properties:
- Studies suggest that thiadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, potentially offering therapeutic benefits in conditions like arthritis .
Case Studies
The biological activity of this compound can be attributed to its structural features:
- Thiadiazole Ring : Known for its electron-withdrawing properties, which can enhance the reactivity of adjacent functional groups.
- Xanthene Core : Provides a stable scaffold that may facilitate interaction with biological targets such as enzymes or receptors.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | CS₂, EtOH, 80°C, 12h | 65–75 | NMR, IR |
| 2 | EDC, DCM, RT, 6h | 70–80 | HPLC, Mass Spec |
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., xanthene aromatic protons at δ 6.8–7.5 ppm, thiadiazole CH₂ at δ 1.2–1.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.15).
- X-ray Crystallography : Resolves bond angles and dihedral angles between the thiadiazole and xanthene moieties .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Data discrepancies often arise from dynamic processes (e.g., rotational isomerism) or impurities:
Variable Temperature NMR : Cool samples to –40°C to slow rotation and simplify splitting patterns .
2D NMR (COSY, NOESY) : Maps coupling between adjacent protons (e.g., confirms spatial proximity of xanthene and thiadiazole groups) .
HPLC Purity Check : Use C18 columns (MeCN/H₂O gradient) to detect impurities >0.1% .
Advanced: What strategies optimize reaction yields in thiadiazole-xanthene conjugates?
Methodological Answer:
Yield optimization requires tailored conditions:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h) and improves yields by 10–15% .
- Catalytic Systems : Pd(OAc)₂ or CuI enhances coupling efficiency in DMF at 100°C .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor amide bond formation over protic solvents .
Advanced: How are computational methods used to predict biological activity?
Methodological Answer:
- Docking Studies : AutoDock Vina models interactions with targets like Topoisomerase II (binding affinity ≤ –8.5 kcal/mol suggests anti-cancer potential) .
- QSAR Modeling : Correlates substituent effects (e.g., butyl chain length) with logP values to predict membrane permeability .
Advanced: How do structural modifications impact the compound’s biological activity?
Methodological Answer:
Systematic SAR studies reveal:
- Thiadiazole Substituents : Longer alkyl chains (e.g., pentyl vs. butyl) increase lipophilicity but reduce solubility.
- Xanthene Modifications : Electron-withdrawing groups (e.g., –NO₂) enhance DNA intercalation but may lower selectivity .
Table 2: SAR Trends
| Modification | Property Affected | Impact on Activity |
|---|---|---|
| Butyl → Phenyl | Lipophilicity | IC₅₀ ↓ 30% |
| Xanthene –OCH₃ | Electron Density | Binding Affinity ↑ |
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
Advanced: How to address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Standardized Protocols : Pre-treat cells with identical passage numbers and serum concentrations.
- Positive Controls : Include reference compounds (e.g., Doxorubicin for cytotoxicity assays) to calibrate results .
Basic: What solvents are compatible with this compound for in vitro studies?
Methodological Answer:
- Primary Solvents : DMSO (stock solutions ≤10 mM), ethanol, or PEG-400.
- Aqueous Buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO to maintain solubility .
Advanced: How to resolve crystallization challenges for X-ray analysis?
Methodological Answer:
- Vapor Diffusion : Use 1:1 ethyl acetate/hexane in sealed chambers to grow single crystals.
- Additive Screening : Introduce trace decanol or ionic liquids to modulate crystal growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
